molecular formula C14H21NO B14835862 2-(Cyclohexylmethyl)-6-(methylamino)phenol

2-(Cyclohexylmethyl)-6-(methylamino)phenol

Cat. No.: B14835862
M. Wt: 219.32 g/mol
InChI Key: OJTLQDJNDDOXEO-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-6-(methylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylmethyl group and a methylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-6-(methylamino)phenol can be achieved through several methods. One common approach involves the alkylation of 2-methylaminophenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of phase-transfer catalysts can facilitate the alkylation reaction, leading to higher conversion rates .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-6-(methylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated phenols.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-6-(methylamino)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(cyclohexylmethyl)-6-(methylamino)phenol

InChI

InChI=1S/C14H21NO/c1-15-13-9-5-8-12(14(13)16)10-11-6-3-2-4-7-11/h5,8-9,11,15-16H,2-4,6-7,10H2,1H3

InChI Key

OJTLQDJNDDOXEO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1O)CC2CCCCC2

Origin of Product

United States

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